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Compound of Interest

Compound Name: Z-Glu-OBzl

Cat. No.: B554399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-a-
Benzyloxycarbonyl-L-glutamic acid a-benzyl ester (Z-L-Glu-OBzl), a key building block in
peptide synthesis and pharmaceutical development. Due to the limited availability of a
complete, publicly accessible dataset for the L-isomer, this guide combines reported data for
the closely related D-isomer with expected values and general experimental protocols.

Core Spectroscopic Data

The structural confirmation of Z-L-Glu-OBzl relies on a combination of Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of Z-L-Glu-
OBzl.

IH NMR Data (Expected)

The following table summarizes the expected proton NMR chemical shifts for Z-L-Glu-OBzI,
typically recorded in a solvent like deuterated chloroform (CDCIs).
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)

Aromatic (CeH5s) 7.30-7.40 Multiplet 10H

NH (Amide) ~5.5-6.0 Doublet 1H

CH (o-proton) ~4.4-4.6 Multiplet 1H

CHz (Benzyl) 5.10-5.20 Singlet 2H

CHz (Benzyl Ester) 5.05-5.15 Singlet 2H

CHz2 (y-protons) ~2.4-2.6 Multiplet 2H

CHz (B-protons) ~2.0-2.2 Multiplet 2H

13C NMR Data

While specific experimental data for the L-isomer is not readily available, data for the D-isomer

(Z-D-Glu-OBzl) provides expected chemical shifts.[1]

Carbon Chemical Shift (6, ppm)
C=0 (Urethane) ~156
C=0 (Carboxylic Acid) ~175
C=0 (Benzyl Ester) ~172
Aromatic (CeHs) ~127-136
CH (a-carbon) ~53
CHz (Benzyl) ~67
CH:z (Benzyl Ester) ~66
CHz (y-carbon) ~30
CHz (B-carbon) ~28
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in Z-L-Glu-OBzI. The data is

typically acquired using an ATR-IR spectrometer.[1]

Functional Group

Wavenumber (cm—?)

N-H Stretch (Amide) ~3300
C-H Stretch (Aromatic) ~3100-3000
C-H Stretch (Aliphatic) ~3000-2850

C=0 Stretch (Urethane, Ester, Acid)

~1730-1690 (broad)

C=C Stretch (Aromatic) ~1600, ~1495
N-H Bend (Amide) ~1530
C-O Stretch (Ester, Acid) ~1250-1150

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Parameter

Value

Molecular Formula

C20H21NOe[1]

Molecular Weight 371.38 g/mol [1]
Exact Mass 371.13688739 Da[1]
Expected [M+H]* 372.1441

Expected [M+Na]* 394.1260

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of Z-L-Glu-OBzl in approximately 0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e 'H NMR Acquisition:
o Use a spectrometer operating at a frequency of 300 MHz or higher.
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the range of 0-10 ppm.
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Process the data with appropriate phasing and baseline correction.
e 13C NMR Acquisition:
o Use a spectrometer operating at a frequency of 75 MHz or higher.
o Acquire a standard one-dimensional proton-decoupled carbon spectrum.
o Set the spectral width to cover the range of 0-200 ppm.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: If using an ATR-FTIR spectrometer, place a small amount of the solid Z-
L-Glu-OBzl sample directly on the ATR crystal.

o Data Acquisition:

[¢]

Record the spectrum over a range of 4000-400 cm™1.

[¢]

Collect a background spectrum of the clean ATR crystal before running the sample.

[e]

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Z-L-Glu-OBzl in a suitable solvent (e.g.,
methanol, acetonitrile).

o Data Acquisition (Electrospray lonization - ESI):
o Infuse the sample solution into the ESI source of the mass spectrometer.

o Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]*) and
sodiated ([M+Na]*) adducts.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Z-L-Glu-OBzl.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Z-L-Glu-OBzl: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554399#spectroscopic-data-nmr-ir-ms-of-z-glu-obzl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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